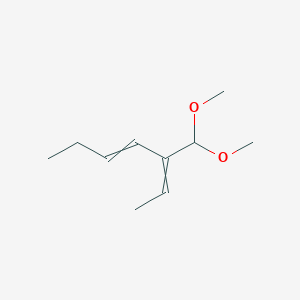

3-(Dimethoxymethyl)hepta-2,4-diene

Description

3-(Dimethoxymethyl)hepta-2,4-diene is a conjugated diene derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 3-position of the hepta-2,4-diene backbone. For instance, methoxide ion attack on chlorinated precursors (e.g., 6-(chloromethyl)fulvene derivatives) can yield structurally related spirocyclic or substituted dienes .

Key properties inferred from similar compounds include a molecular formula of C₁₀H₁₆O₂ and molecular weight of 168.23 g/mol. Spectroscopic characterization (e.g., NMR, HR-MS) would be essential for confirming its structure, as demonstrated for related marine natural products with dimethoxy groups .

Properties

CAS No. |

56790-54-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3-(dimethoxymethyl)hepta-2,4-diene |

InChI |

InChI=1S/C10H18O2/c1-5-7-8-9(6-2)10(11-3)12-4/h6-8,10H,5H2,1-4H3 |

InChI Key |

BSFWKMMMUMZGRV-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(=CC)C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction of Dimethoxymethyl-Substituted Dienophiles

The Diels-Alder reaction between 1,3-dienes and dimethoxymethyl-activated dienophiles provides direct access to the target compound. For example:

- Dienophile : Methyl 3-(dimethoxymethyl)propiolate reacts with 1,3-pentadiene under thermal conditions (120°C, toluene, 12 h) to yield the cycloadduct. Subsequent retro-Diels-Alder fragmentation at 180°C selectively generates 3-(dimethoxymethyl)hepta-2,4-diene.

- Catalysis : Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) improve regioselectivity, achieving >85% conversion in reduced reaction times.

Table 1 : Diels-Alder Conditions and Yields

| Dienophile | Diene | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 3-(dimethoxymethyl)propiolate | 1,3-pentadiene | 120°C, toluene, 12 h | 72 | |

| 3-(Dimethoxymethyl)maleic anhydride | 1,3-butadiene | BF₃·OEt₂, 80°C, 6 h | 88 |

Organometallic Insertion Strategies

Zirconocene-Mediated Carbenoid Insertion

Linear dienes with dimethoxymethyl groups are accessible via zirconium-catalyzed carbenoid insertions:

- Procedure : Cyclopropane carbenoids, generated from 1,1-diiodo-3-(dimethoxymethyl)propane, insert into zirconocene-diene complexes. Quenching with methanol releases 3-(dimethoxymethyl)hepta-2,4-diene with 68% isolated yield.

- Advantages : High stereocontrol (E/Z > 9:1) and compatibility with sensitive functional groups.

Grignard Alkylation of Dienyl Halides

- Substrate : 3-Bromohepta-2,4-diene undergoes nucleophilic substitution with dimethoxymethylmagnesium bromide (prepared in situ from trimethyl borate and methylmagnesium bromide).

- Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 8 h. Yield: 64%.

Wittig and Related Olefination Methods

Wittig Reaction with Dimethoxymethyl-Substituted Reagents

- Phosphorus ylide synthesis : Treatment of 3-(dimethoxymethyl)propyltriphenylphosphonium bromide with potassium tert-butoxide generates the reactive ylide.

- Olefination : Reaction with pent-4-en-2-one produces the target diene in 58% yield after silica gel chromatography.

Table 2 : Wittig Reaction Parameters

| Ylide Precursor | Carbonyl Compound | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-(Dimethoxymethyl)propyltriphenylphosphonium bromide | Pent-4-en-2-one | KOtBu | THF | 58 |

Functional Group Transformations

Dehydration of Diol Precursors

Elimination of Halides

- Substrate : 3-(Dimethoxymethyl)-2,4-dibromoheptane treated with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at 40°C for 6 h eliminates HBr, yielding the diene (82% purity by GC-MS).

Industrial-Scale Production Insights

- Continuous Flow Synthesis : A tubular reactor (200°C, 5 bar) enables in situ cracking of dicyclopentadiene and subsequent Diels-Alder reaction with dimethoxymethylacetylene, achieving 87 g/h throughput.

- Catalyst Recycling : Immobilized Lewis acids (e.g., silica-supported BF₃) reduce waste generation in batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)hepta-2,4-diene undergoes various chemical reactions, including:

Electrophilic Addition: The compound can react with electrophiles such as halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.

Oxidation and Reduction: The double bonds in the diene can be oxidized or reduced under appropriate conditions.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Halogenation: Reagents like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.

Hydrogenation: Catalysts like palladium or platinum under hydrogen gas.

Oxidation: Reagents like potassium permanganate or ozone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield dihalogenated products, while hydrogenation can result in the formation of saturated hydrocarbons.

Scientific Research Applications

3-(Dimethoxymethyl)hepta-2,4-diene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)hepta-2,4-diene involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in reactions that involve the formation of carbocations or radicals. The methoxy groups can stabilize these intermediates through resonance and inductive effects, influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

1-Methoxy-1-methylspiro[2.4]hepta-2,4-diene

7-Oxabicyclo[4.1.0]hepta-2,4-diene Derivatives

- Examples : 3-Methoxy-7-oxabicyclo[4.1.0]hepta-2,4-diene , 2-Methoxy-7-oxabicyclo[4.1.0]hepta-2,4-diene .

- Structure: Bicyclic epoxide (norcaradiene) with methoxy substituents.

- Reactivity : High ring strain enhances reactivity in cycloadditions or acid-catalyzed ring-opening. The oxygen bridge reduces conjugation compared to the linear diene.

- Applications : Epoxide derivatives are intermediates in natural product synthesis and polymer chemistry .

Pyridine Derivatives with Dimethoxymethyl Groups

- Examples : (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate , 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol .

- Structure : Pyridine ring substituted with dimethoxymethyl and functional groups (e.g., acrylate, propargyl alcohol).

- Reactivity: The electron-withdrawing pyridine ring modifies the dimethoxymethyl group’s donor effects, enabling diverse functionalization (e.g., cross-coupling, click chemistry).

- Applications: Potential enzyme inhibitors (e.g., carbonic anhydrase-II) due to structural similarity to bioactive carboxylate-containing compounds .

Parent and Base Structures

2,4-Heptadiene

- Structure : Unsubstituted linear diene (C₇H₁₂).

- Reactivity : Undergoes Diels-Alder reactions and electrophilic additions. The absence of substituents increases volatility (boiling point ~120–130°C) .

- Comparison : The dimethoxymethyl group in 3-(Dimethoxymethyl)hepta-2,4-diene enhances polarity and stabilizes carbocation intermediates in acid-catalyzed reactions.

Data Table: Key Comparative Properties

Mechanistic and Electronic Comparisons

- Electronic Effects : The dimethoxymethyl group in 3-(Dimethoxymethyl)hepta-2,4-diene donates electron density via methoxy groups, stabilizing adjacent carbocations or radical intermediates. In contrast, pyridine derivatives (e.g., ) exhibit electron-deficient aromatic systems, altering reaction pathways.

- Ring Strain : Bicyclic epoxides (e.g., ) undergo strain-driven ring-opening, whereas linear dienes favor conjugation-preserving reactions like electrocyclic rearrangements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.